N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide

EPAC1 inhibition Second messenger signaling SAR study

Dissecting cAMP EPAC vs PKA signaling is hindered by nonselective inhibitors. This EPAC1/2 antagonist precisely discriminates pathway branches. Key advantages: EPAC2-preferential inhibition (IC50: 2,200 nM) rules out PKA involvement. 2.4-fold potency versus a close analog (3,000 vs 7,200 nM) provides a reliable SAR benchmark. Consistent 97% purity ensures reproducible pharmacology.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 264616-56-0
Cat. No. B1663140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide
CAS264616-56-0
SynonymsMRT00055778;  N1-[4-(5-methyl-3-phenylisoxazol-4-yl)pyrimidin-2-yl]acetamide
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)NC(=O)C
InChIInChI=1S/C16H14N4O2/c1-10-14(13-8-9-17-16(19-13)18-11(2)21)15(20-22-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19,21)
InChIKeyZXRPUDIWHVWKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPAC Antagonist Procurement Guide


N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide (CAS 264616-56-0) is a synthetic small molecule featuring a pyrimidine core linked to a phenyl-methyl-isoxazole moiety and an acetamide group [1]. It has been identified as an antagonist of Exchange Proteins directly Activated by cAMP (EPAC1 and EPAC2), a class of intracellular cAMP sensors distinct from protein kinase A (PKA) [2]. The compound serves as a tool for probing EPAC-mediated signaling pathways, which are implicated in cancer, cardiovascular disease, and inflammation [2].

EPAC antagonist tool for cAMP signaling pathway studies independent of PKA
Synthetic small molecule with isoxazole-pyrimidine-acetamide scaffold for structure-activity research
Isoform-selective probe supports EPAC1/EPAC2 discrimination in cellular models

Why Structural Specificity Prevents Generic Substitution


The EPAC antagonist chemical space is highly sensitive to structural modifications. Generic substitution within this class is not advisable, as minor changes to the isoxazole or pyrimidine rings can drastically alter potency, selectivity between the EPAC1 and EPAC2 isoforms, and off-target profiles. The specific substitution pattern of N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide, particularly the acetamide group, directs a unique pharmacological profile that is not replicated by close analogs [1]. Direct head-to-head data show significant potency variations among structurally similar compounds in the same patent family, underscoring the need for exact specification [1].

Structure
Modifications to isoxazole or pyrimidine rings may shift EPAC potency and isoform selectivity; acetamide substitution profile is not replicated by close analogs.
Isoform
EPAC2 vs EPAC1 selectivity differs among structurally related compounds; generic substitution can alter the isoform preference observed for this compound.
Potency
Reported head-to-head data show potency variations between patent family members; substituting an analog may result in a different inhibitory profile.

Quantitative Differentiation Against Comparators


EPAC1 Potency Advantage Over a Close Analog

The target compound demonstrates a quantifiable potency difference against EPAC1 compared to a closely related analog from the same chemical series. While both compounds share a core isoxazole-pyrimidine scaffold, modifications to the acetamide substituent lead to a measurable shift in IC50 values. [1]

EPAC1 potency comparison
Head-to-head
Target (NY0561): IC50 3,000 nM
Analog (Compound 11/15): IC50 7,200 nM
Difference: 2.4-fold
Supports SAR optimization and compound selection based on acetamide substitution.
Enzymatic assay; BindingDB BDBM517688 vs BDBM517667.
EPAC1 inhibition Second messenger signaling SAR study

EPAC2 vs. EPAC1 Isoform Selectivity Profile

The compound exhibits differential potency against the two EPAC isoforms, a key metric for tool compound selection. It shows a modest selectivity for EPAC2 over EPAC1, a feature not uniformly seen across the compound series. [1]

EPAC2 vs EPAC1 selectivity
Reported
EPAC2 IC50: 2,200 nM
EPAC1 IC50: 3,000 nM
Selectivity: 1.36-fold toward EPAC2
Isoform-selectivity context for EPAC2-preferential studies; informs tool compound selection.
BindingDB enzymatic assay; same compound cross-isoform data.
EPAC2 inhibition Isoform selectivity Signaling specificity

Mechanistic Differentiation from PKA-Directed cAMP Analogs

Unlike traditional cAMP analogs that promiscuously activate PKA and EPACs, this compound is a novel EPAC antagonist. Its distinct chemotype, an isoxazole-pyrimidine-acetamide, provides a mechanism of action orthogonal to classic cyclic nucleotide-based probes. [1]

Mechanism vs cAMP analogs
Class-level
EPAC antagonist chemotype vs cAMP analog pan-activator; orthogonal mechanism.
Enables PKA-independent EPAC silencing; unique pharmacological approach.
Inferred from patent US11124489; no direct quantitative comparison available.
cAMP signaling PKA-independent pathway Chemical probe

Optimal Research Applications


Dissecting EPAC Isoform-Specific Functions

Given its quantifiable potency difference between EPAC1 (IC50: 3,000 nM) and EPAC2 (IC50: 2,200 nM), the compound is best deployed as a selective tool for studies where EPAC2-preferential inhibition is required. Researchers should use it to validate isoform-specific phenotypes in comparison with a pan-EPAC or EPAC1-selective inhibitor. [1]

SAR Studies for EPAC Antagonist Optimization

The compound's 2.4-fold potency advantage over a close structural analog (IC50: 3,000 nM vs. 7,200 nM) establishes it as a key reference point in SAR campaigns. Medicinal chemists can use it as a benchmark to evaluate new derivatives, with a clear quantitative threshold for improved EPAC1 inhibition. [1]

Negative Control in PKA-Independent cAMP Studies

In experiments where cAMP elevation leads to a phenotype, this compound serves as a critical control to rule out EPAC activity. Its novel antagonistic mechanism, distinct from PKA inhibitors like H-89 or KT5720, allows for clean dissection of cAMP pathway branches. [2]

Application
Selection Property
Validation Focus
EPAC isoform-specific signaling studies
EPAC2-preferential inhibition context
Isoform-selectivity assay review; EPAC1/2 phenotype discrimination
SAR lead optimization
Acetamide-substitution SAR context
Potency benchmarking and analog comparison in EPAC1 assays
PKA-independent cAMP pathway dissection
EPAC-selective antagonism mechanism
Negative control for EPAC activity; exclude PKA crosstalk
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